molecular formula C13H19NO2 B15081230 N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide

N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide

Cat. No.: B15081230
M. Wt: 221.29 g/mol
InChI Key: DBNISDCJQRSBND-UHFFFAOYSA-N
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Description

N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide is an organic compound with a unique structure that includes a methoxybenzyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide typically involves the reaction of 4-methoxybenzylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxybenzyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the propionamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-benzyl)-2,2-dimethyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

DBNISDCJQRSBND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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